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Introduction
AZD6918 is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of

receptor tyrosine kinases.[1] The Trk signaling pathway, particularly through TrkB, is crucial for

the survival and proliferation of certain cancer cells, including neuroblastoma.[2][3][4] Inhibition

of Trk signaling by AZD6918 has been shown to induce apoptosis, making it a compound of

interest in cancer therapeutics.[1][2][3] This document provides detailed application notes and

protocols for the analysis of AZD6918-induced apoptosis using flow cytometry with Annexin V

and Propidium Iodide (PI) staining.

Principle of the Assay:

Apoptosis is a programmed cell death process characterized by distinct morphological and

biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS)

from the inner to the outer leaflet of the plasma membrane.[5][6][7] Annexin V, a calcium-

dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify

apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that

cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however,

penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the
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nucleus.[5][7] By using a combination of fluorescently labeled Annexin V and PI, flow cytometry

can distinguish between three populations of cells:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action of AZD6918 and its Role in
Apoptosis
AZD6918 functions as a selective Trk tyrosine kinase inhibitor. In cancer cells that overexpress

TrkB, such as certain neuroblastomas, the binding of its ligand, brain-derived neurotrophic

factor (BDNF), activates the TrkB receptor. This activation triggers downstream signaling

cascades, most notably the PI3K/Akt pathway, which promotes cell survival and inhibits

apoptosis.[2]

AZD6918 competitively inhibits the tyrosine kinase activity of the TrkB receptor, thereby

blocking the downstream activation of the PI3K/Akt signaling pathway. This inhibition leads to a

decrease in the phosphorylation of Akt and its downstream targets, such as mTOR and GSK-3.

[2] The suppression of these pro-survival signals ultimately leads to the activation of the

intrinsic apoptotic pathway, characterized by the activation of effector caspases like caspase-3

and caspase-7, culminating in programmed cell death.[2]
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AZD6918 Signaling Pathway in Apoptosis Induction
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Caption: AZD6918 inhibits the TrkB receptor, leading to apoptosis.

Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis in a neuroblastoma cell

line (e.g., SH-SY5Y) with AZD6918 and subsequent analysis by flow cytometry using Annexin
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V and PI staining.

Materials and Reagents
Neuroblastoma cell line (e.g., SH-SY5Y)

Complete cell culture medium (e.g., DMEM with 10% FBS)

AZD6918 (stock solution prepared in DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Trypsin-EDTA

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Flow cytometer tubes

Microcentrifuge

Flow cytometer

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1666230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry Workflow for AZD6918-Induced Apoptosis

Cell Preparation & Treatment

Staining Procedure

Flow Cytometry Analysis
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4. Wash with PBS

5. Resuspend in 1X Binding Buffer
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7. Incubate in the dark

8. Acquire Data on Flow Cytometer
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Caption: Workflow for analyzing AZD6918-induced apoptosis via flow cytometry.
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Step-by-Step Protocol
Cell Seeding:

Seed neuroblastoma cells in a 6-well plate at a density that will result in 70-80%

confluency at the time of treatment.

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

Treatment with AZD6918:

Prepare serial dilutions of AZD6918 in complete culture medium from a concentrated

stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50

µM).

Include a vehicle control (DMSO) at a concentration equivalent to the highest

concentration of AZD6918 used.

Also, include an untreated control.

Remove the old medium from the cells and add the medium containing the different

concentrations of AZD6918 or the vehicle control.

Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

Cell Harvesting:

Carefully collect the culture medium, which may contain detached apoptotic cells.

Wash the adherent cells with PBS.

Add Trypsin-EDTA to detach the adherent cells.

Combine the detached cells with the previously collected culture medium.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Staining:
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Discard the supernatant and wash the cell pellet twice with cold PBS.

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

After incubation, add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer immediately after staining.

Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells

to set the appropriate compensation and gates.

Acquire at least 10,000 events per sample.

Analyze the data using appropriate software to determine the percentage of viable, early

apoptotic, and late apoptotic/necrotic cells.

Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table

for easy comparison of the effects of different concentrations of AZD6918.

Note: The following data is illustrative and represents typical results obtained from such an

experiment. Specific values will vary depending on the cell line, experimental conditions, and

incubation time.

Table 1: Percentage of Apoptotic and Necrotic Neuroblastoma Cells after 48-hour Treatment

with AZD6918
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Treatment Group
Viable Cells (%)
(Annexin V- / PI-)

Early Apoptotic
Cells (%) (Annexin
V+ / PI-)

Late
Apoptotic/Necrotic
Cells (%) (Annexin
V+ / PI+)

Untreated Control 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5

Vehicle Control

(DMSO)
94.8 ± 2.5 2.8 ± 0.9 2.4 ± 0.6

AZD6918 (0.1 µM) 88.5 ± 3.2 7.1 ± 1.5 4.4 ± 1.1

AZD6918 (1 µM) 72.3 ± 4.5 18.4 ± 2.8 9.3 ± 1.9

AZD6918 (10 µM) 45.6 ± 5.1 35.8 ± 4.2 18.6 ± 3.5

AZD6918 (50 µM) 15.2 ± 3.8 48.9 ± 5.5 35.9 ± 4.8

Troubleshooting
High background staining in the negative control: This could be due to excessive

trypsinization, rough handling of cells, or a high percentage of dead cells in the initial

population. Ensure gentle cell handling and optimize the cell harvesting procedure.

Weak Annexin V staining: This may be due to insufficient calcium in the binding buffer or a

short incubation time. Ensure the binding buffer is prepared correctly and consider increasing

the incubation time.

High PI positivity in all samples: This could indicate a widespread loss of membrane integrity

due to factors other than late-stage apoptosis, such as mechanical stress or toxicity of the

solvent.

By following these detailed protocols and application notes, researchers can effectively utilize

flow cytometry to quantify and characterize the apoptotic effects of AZD6918 on cancer cells,

providing valuable insights for drug development and cancer research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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